1-Naphthalenesulfinamide
Overview
Description
1-Naphthalenesulfinamide is an organosulfur compound that features a sulfinamide functional group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-1-thiol with an amine in the presence of an oxidizing agent, such as iodine or hydrogen peroxide, to form the sulfinamide bond . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of oxidizing agents and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be further oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfenamides.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Formation of naphthalenesulfonamide.
Reduction: Formation of naphthalenesulfenamide.
Substitution: Formation of nitro-naphthalene or halogenated naphthalene derivatives.
Scientific Research Applications
1-Naphthalenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-naphthalenesulfinamide involves its interaction with specific molecular targets, such as enzymes. The sulfinamide group can form strong hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This makes it a potential candidate for the development of enzyme inhibitors for therapeutic use .
Comparison with Similar Compounds
- Naphthalene-1-sulfonamide
- Naphthalene-2-sulfonamide
- Naphthalene-1-thiol
Comparison: 1-Naphthalenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity compared to sulfonamides and thiols. The sulfinamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-Naphthalenesulfinamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and implications for future research.
Chemical Structure and Properties
This compound, a derivative of naphthalene, features a sulfinamide functional group attached to the naphthalene ring. This structure is significant as it influences the compound's interaction with biological targets.
This compound exhibits several mechanisms of action, primarily through its interaction with specific proteins and enzymes:
- Calmodulin Inhibition : Similar compounds have been shown to act as calmodulin antagonists, affecting calcium signaling pathways. For instance, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a related compound, inhibits cell proliferation by interfering with calmodulin's activity in Chinese hamster ovary cells .
- FABP4 Inhibition : Structure-based design studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic and inflammatory processes. These inhibitors demonstrated improved glucose and lipid metabolism in diabetic mouse models .
Antimicrobial Activity
Research indicates that naphthalene sulfonamides possess antimicrobial properties. A study revealed that certain derivatives achieved IC50 values significantly lower than benchmark compounds against Leishmania species, suggesting their potential as novel treatments for leishmaniasis .
Anticancer Potential
Naphthalene derivatives have been explored for anticancer applications. For example, studies on platinum complexes containing naphthalene sulfonyl groups showed promising cytotoxic effects against human breast cancer cells . Molecular docking studies also indicated strong binding affinities of these compounds to cancer-related targets, suggesting their potential as effective anticancer agents .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Leishmaniasis Treatment : A structure-activity relationship (SAR) study evaluated the efficacy of naphthalene sulfonamides against Leishmania tarentolae, with significant inhibition observed at low concentrations (IC50 values of 9.5 μM and 7.4 μM) for new derivatives compared to established treatments .
- Diabetes Management : In vivo studies demonstrated that specific naphthalene derivatives improved metabolic parameters in obese diabetic mice, indicating their role in managing diabetes-related complications .
Summary of Research Findings
Properties
IUPAC Name |
naphthalene-1-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQAKUZSTKCBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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